P2X7 receptor antagonist-1

Clinical-stage P2X7 antagonist Rheumatoid arthritis Translational pharmacology

P2X7 receptor antagonist-1, also designated EVT-401, is a synthetic small-molecule purinergic P2X7 receptor (P2X7R) antagonist with the molecular formula C₂₂H₂₀F₄N₂O₃ and a molecular weight of 436.40 Da. The compound was originally discovered by Evotec AG / Renovis Inc.

Molecular Formula C22H20F4N2O3
Molecular Weight 436.4 g/mol
Cat. No. B12403192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP2X7 receptor antagonist-1
Molecular FormulaC22H20F4N2O3
Molecular Weight436.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)N(C=C2)C(C)CO)NC(=O)CC3=CC(=C(C=C3)C(F)(F)F)F
InChIInChI=1S/C22H20F4N2O3/c1-12-3-5-16-15(7-8-28(21(16)31)13(2)11-29)20(12)27-19(30)10-14-4-6-17(18(23)9-14)22(24,25)26/h3-9,13,29H,10-11H2,1-2H3,(H,27,30)
InChIKeyJECILOFRRYCNDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P2X7 Receptor Antagonist-1 (EVT-401) – Procurement-Ready Clinical-Stage Purinergic P2X7 Antagonist for Inflammation and Neuroinflammation Research


P2X7 receptor antagonist-1, also designated EVT-401, is a synthetic small-molecule purinergic P2X7 receptor (P2X7R) antagonist with the molecular formula C₂₂H₂₀F₄N₂O₃ and a molecular weight of 436.40 Da . The compound was originally discovered by Evotec AG / Renovis Inc. through high-throughput screening and is currently in Phase II clinical development for rheumatoid arthritis in China via a license to Zhejiang Conba Pharmaceutical, having completed a Phase I single-ascending-dose study in 96 healthy volunteers that demonstrated oral bioavailability, a favorable safety profile, and on-target pharmacodynamic activity measured by blockade of ATP-stimulated IL-1β release in human whole blood [1][2]. Unlike the majority of commercially available P2X7 antagonist tool compounds, EVT-401 possesses a characterized chemical stability profile with documented susceptibility to acid, alkaline, and oxidative stress while remaining relatively stable under photolytic and thermal dry conditions, providing procurement-relevant quality control information [3]. The compound is supplied as a white to off-white solid with ≥98% purity (vendor specification) and exhibits high DMSO solubility of 100 mg/mL (229.15 mM), enabling flexible in vitro assay configuration [4].

Why P2X7 Receptor Antagonist-1 Cannot Be Replaced by Other In-Class P2X7 Antagonists Without Experimental Re-Validation


P2X7 receptor antagonists are not functionally interchangeable despite sharing a common molecular target. The P2X7R antagonist pharmacopeia encompasses compounds that differ fundamentally in binding mode (competitive orthosteric vs. negative allosteric), species selectivity profiles spanning orders of magnitude in potency differences across human, rat, mouse, dog, and macaque orthologues, central nervous system penetration capability, and—critically—clinical translational validation status [1]. For example, the widely used tool compound A-740003 exhibits a 2.2-fold potency preference for rat over human P2X7R (IC₅₀ 18 vs. 40 nM), while A-804598 displays near-equivalent pan-species affinity (IC₅₀ 9–11 nM) [2][3]. Clinical-stage antagonists such as AZD9056, despite reaching Phase IIb for rheumatoid arthritis, ultimately failed to demonstrate efficacy on the ACR20 primary endpoint, illustrating that even compounds with apparently similar target engagement profiles cannot be presumed therapeutically equivalent [4]. Substituting P2X7 receptor antagonist-1 for another P2X7 antagonist without re-establishing assay conditions, species matching, and functional readout parameters therefore risks producing non-comparable or misleading experimental results. The quantitative evidence below establishes the specific dimensions along which P2X7 receptor antagonist-1 must be evaluated relative to its closest comparators.

P2X7 Receptor Antagonist-1 (EVT-401) – Quantitative Procurement Differentiation Evidence Against Closest P2X7 Antagonist Comparators


Clinical Development Maturity: Phase II Human Data Versus Preclinical Tool Compound Status

Among currently accessible P2X7 antagonists, EVT-401 is one of only two P2X7-targeting compounds to have progressed into Phase II clinical evaluation, with active trials in rheumatoid arthritis (China, Phase IIa) and completed Phase I demonstration of oral human pharmacokinetics and pharmacodynamics [1][2]. In contrast, the most widely procured P2X7 tool compounds—A-740003, A-438079, and A-804598—remain exclusively preclinical reagents with no human safety, tolerability, or pharmacokinetic data available [3]. The comparator AZD9056, which reached Phase IIb for RA, failed to meet its primary ACR20 endpoint (no significant improvement vs. placebo at 50–400 mg/day over 24 weeks), establishing that clinical-stage status alone does not guarantee efficacy but critically distinguishes EVT-401 by providing dosing, safety, and human PD biomarker data that preclinical compounds lack [4]. JNJ-54175446, another clinical-stage P2X7 antagonist, has CNS-penetrant properties and was studied in major depressive disorder, representing a different therapeutic context from EVT-401's peripheral inflammation focus [5].

Clinical-stage P2X7 antagonist Rheumatoid arthritis Translational pharmacology

Human Whole-Blood Pharmacodynamic Biomarker: Oral Dose-Dependent IL-1β Suppression

EVT-401 has demonstrated ex vivo pharmacodynamic activity in a clinically translatable human whole-blood assay, wherein oral administration to healthy volunteers resulted in measurable blockade of ATP-stimulated IL-1β release [1]. This functional readout directly confirms P2X7R target engagement in therapeutically relevant human primary immune cells (monocytes) at tolerated oral doses, a level of evidence absent for all preclinical tool compounds [2]. By comparison, the potent tool antagonist A-740003 has been characterized for IL-1β release inhibition only in immortalized THP-1 cell lines (IC₅₀ = 156 nM for agonist-evoked IL-1β release), with no human primary cell or in vivo PD data . A-804598 has shown ex vivo activity in rodent models but lacks human PD biomarker data [3]. The clinically tested AZD9056 demonstrated IL-1β suppression in isolated human peripheral monocytes (IC₅₀ 10–13 nM) and alveolar macrophages, but its Phase IIb RA failure raises questions about the predictive utility of this biomarker alone for clinical efficacy, underscoring the value of EVT-401's ongoing prospective clinical validation [4].

Ex vivo pharmacodynamics IL-1β release Whole-blood assay

Chemical Stability and Stress Degradation Profile: Documented Forced Degradation Data Versus Uncharacterized Tool Compounds

P2X7 receptor antagonist-1 (EVT-401) is one of the very few P2X7 antagonists for which a published forced degradation study exists, providing procurement-relevant stability information for laboratory handling and experimental design [1]. Zhu et al. (2017) developed a hyphenated LC-MS method and demonstrated that EVT-401 is susceptible to acid, alkaline, and oxidative stress conditions, while remaining relatively stable under photolytic and thermal dry stress [1]. Fourteen related substances were identified and characterized, including six process-related substances and eight degradation products, with structural verification by high-resolution TOF-MS and NMR for selected degradants [1]. In stark contrast, the most commonly procured P2X7 tool antagonists—A-740003, A-804598, and A-438079—have no published forced degradation or stability-indicating analytical data; vendor documentation for these compounds typically notes that 'information concerning product stability, particularly in solution, has rarely been reported and in most cases we can only offer a general guide' .

Forced degradation LC-MS characterization Quality control

Formulation-Ready DMSO Solubility for In Vitro Assay Configuration: 229.15 mM Stock Solution Capability

P2X7 receptor antagonist-1 (EVT-401) exhibits a DMSO solubility of 100 mg/mL, corresponding to a stock solution concentration of 229.15 mM, with dissolution assisted by ultrasonication and requiring freshly opened hygroscopic DMSO for optimal results [1]. This enables preparation of high-concentration stock solutions suitable for dose-response studies across a wide dynamic range without exceeding recommended DMSO concentrations (<0.1% v/v in final assay wells) [1]. In comparison, the commonly procured competitive antagonist A-740003 has a reported DMSO solubility of 85 mg/mL (179.11 mM), representing a ~28% lower maximum stock concentration that may limit assay configuration flexibility for high-concentration screening formats [2]. For the structurally related P2X7 receptor antagonist-3 (a separate compound in the same TargetMol/MCE catalog series with IC₅₀ of 4.2 nM for human P2X7R), solubility data is less comprehensively documented, with vendors noting limited aqueous solubility (<1 mg/mL) and recommending specialized formulation vehicles .

Solubility DMSO stock solution Assay preparation

Dual Human and Animal Health Development Pathway: Unique IP and Regulatory Positioning

EVT-401 holds a unique intellectual property and development position within the P2X7 antagonist class: Evotec AG retained global rights for human therapeutic indications while granting an exclusive worldwide license to a top-tier animal health company for companion animal market development in 2011, with separate licensing to Zhejiang Conba Pharmaceutical for human indications in China in 2012 [1][2]. This dual-pathway development strategy is not reported for any other clinical-stage P2X7 antagonist. JNJ-54175446 is developed exclusively for human CNS indications (MDD) by Janssen [3]. AZD9056 was developed solely for human RA by AstraZeneca and discontinued after Phase IIb failure [4]. A-740003, A-804598, and A-438079 are sold as research reagents only with no therapeutic development pathway . The animal health licensing of EVT-401 provides an independent source of species-specific pharmacology and toxicology data that may be relevant for veterinary research applications.

Companion animal health Licensing Intellectual property

Optimal Research and Procurement Application Scenarios for P2X7 Receptor Antagonist-1 (EVT-401)


Translational Inflammation Research Requiring a Human PK/PD-Validated P2X7 Antagonist

For preclinical-to-clinical translational programs investigating P2X7R-mediated inflammatory pathways, EVT-401 is the appropriate compound selection when the experimental objective requires a tool compound with established human oral pharmacokinetic parameters, defined safety margins from Phase I data (96-subject single-ascending-dose study, no serious adverse events), and ex vivo-confirmed target engagement in human primary immune cells (whole-blood IL-1β suppression assay) [1][2]. This scenario applies to pharmaceutical discovery teams conducting target validation studies intended to support Investigational New Drug (IND) filings, where the translational credibility gap between preclinical tool compounds and clinical candidates must be minimized [2].

Rheumatoid Arthritis and IL-1β-Driven Autoinflammatory Disease Models with Oral Dosing Design

EVT-401 is particularly suited for in vivo efficacy studies in rodent models of rheumatoid arthritis and other IL-1β-mediated inflammatory conditions where oral compound administration is required to mimic the intended clinical route [1]. The compound's demonstrated oral bioavailability in humans, confirmed by Phase I PK data, supports oral gavage-based dosing paradigms in preclinical efficacy models [1]. Researchers should note the species-specific potency of P2X7 antagonists documented across the class and validate target engagement in the chosen species, as EVT-401's quantitative species selectivity profile has not been publicly disclosed in full [2]. This compound is the rational procurement choice for academic and industry laboratories executing in vivo RA efficacy protocols that demand a clinically precedented oral P2X7 antagonist rather than a research-only tool compound with unknown oral PK [3].

Analytical Method Development and Forced Degradation Studies for P2X7 Antagonist Quality Control

Quality control and analytical development laboratories requiring a P2X7 antagonist with documented degradation pathways will find EVT-401 uniquely suitable, as it is the only compound in this pharmacologic class with a published forced degradation study characterizing 14 related substances (6 process-related and 8 degradation products) via validated LC-HRMS and NMR methodology [1]. The Zhu et al. (2017) study provides a template LC-MS method (Inertsil ODS-SP column, 0.2% formic acid/methanol/acetonitrile gradient) that can be adopted or adapted for in-house purity verification, stability monitoring, and impurity profiling [1]. This application scenario is particularly relevant for contract research organizations (CROs) and pharmaceutical analytical departments establishing GLP-compliant bioanalytical methods for P2X7 antagonist quantification [1].

Cross-Species Comparative Pharmacology and Veterinary Inflammation Research

For research programs investigating P2X7R pharmacology across human and veterinary species, EVT-401 provides a unique advantage as the only P2X7 antagonist with dedicated human and companion animal therapeutic development pathways [1]. The exclusive animal health licensing agreement provides independent toxicology and efficacy data in companion animal species, which may inform species-specific dosing regimens and safety assessments [1]. Combined with the compound's established human clinical data, this positions EVT-401 as the sole P2X7 antagonist suitable for comparative cross-species pharmacology studies that bridge human and veterinary inflammation research, an application for which the exclusively preclinical tool compounds (A-740003, A-804598) lack relevant regulatory-standard safety data [2].

Quote Request

Request a Quote for P2X7 receptor antagonist-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.